molecular formula C16H21BrN2 B12656111 1H-Imidazole, 1-(2-(2-bromophenyl)heptyl)- CAS No. 58830-87-8

1H-Imidazole, 1-(2-(2-bromophenyl)heptyl)-

Cat. No.: B12656111
CAS No.: 58830-87-8
M. Wt: 321.25 g/mol
InChI Key: VQJIIQOKWSSBBY-UHFFFAOYSA-N
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Description

1H-Imidazole, 1-(2-(2-bromophenyl)heptyl)- is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. Imidazoles are known for their broad range of chemical and biological properties, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Imidazole, 1-(2-(2-bromophenyl)heptyl)- typically involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This reaction proceeds through a series of steps including proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups such as arylhalides and aromatic heterocycles .

Industrial Production Methods

Industrial production methods for imidazole derivatives often involve multi-step synthesis processes that can be scaled up for large-scale production. These methods may include solvent-free microwave-assisted reactions, which are efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

1H-Imidazole, 1-(2-(2-bromophenyl)heptyl)- undergoes various types of chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include ammonium acetate, nickel catalysts, and various solvents such as dimethyl sulfoxide (DMSO) and hydrochloric acid (HCl) .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield disubstituted imidazoles, while substitution reactions can produce a variety of functionalized imidazole derivatives .

Scientific Research Applications

1H-Imidazole, 1-(2-(2-bromophenyl)heptyl)- has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of functional materials and catalysts

Mechanism of Action

The mechanism of action of 1H-Imidazole, 1-(2-(2-bromophenyl)heptyl)- involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Imidazole, 1-(2-(2-bromophenyl)heptyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields .

Properties

CAS No.

58830-87-8

Molecular Formula

C16H21BrN2

Molecular Weight

321.25 g/mol

IUPAC Name

1-[2-(2-bromophenyl)heptyl]imidazole

InChI

InChI=1S/C16H21BrN2/c1-2-3-4-7-14(12-19-11-10-18-13-19)15-8-5-6-9-16(15)17/h5-6,8-11,13-14H,2-4,7,12H2,1H3

InChI Key

VQJIIQOKWSSBBY-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(CN1C=CN=C1)C2=CC=CC=C2Br

Origin of Product

United States

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